Cas no 1871574-09-2 (1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid is a fluorinated nitrophenyl-substituted cyclopropane carboxylic acid derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its unique structure, featuring a cyclopropane ring fused to a fluoronitrophenyl moiety, enhances its reactivity in cross-coupling reactions and functional group transformations. The fluorine and nitro substituents contribute to its electron-withdrawing properties, making it valuable for designing bioactive compounds or advanced materials. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its precise structural features enable selective modifications, supporting its use in medicinal chemistry for developing targeted molecules.
1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid structure
1871574-09-2 structure
Product name:1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
CAS No:1871574-09-2
MF:C10H8FNO4
Molecular Weight:225.173226356506
CID:6171873
PubChem ID:165832612

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1850521
    • 1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
    • 1871574-09-2
    • 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
    • インチ: 1S/C10H8FNO4/c11-6-2-1-3-7(12(15)16)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
    • InChIKey: RPCCUIWOMLWVOS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C1(C(=O)O)CC1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 225.04373590g/mol
  • 同位素质量: 225.04373590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • XLogP3: 1.7

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850521-10.0g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
10g
$4360.0 2023-06-01
Enamine
EN300-1850521-0.05g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
0.05g
$1008.0 2023-09-19
Enamine
EN300-1850521-0.5g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
0.5g
$1152.0 2023-09-19
Enamine
EN300-1850521-5.0g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
5g
$2940.0 2023-06-01
Enamine
EN300-1850521-5g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
5g
$3479.0 2023-09-19
Enamine
EN300-1850521-0.1g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
0.1g
$1056.0 2023-09-19
Enamine
EN300-1850521-1.0g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
1g
$1014.0 2023-06-01
Enamine
EN300-1850521-1g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
1g
$1200.0 2023-09-19
Enamine
EN300-1850521-0.25g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
0.25g
$1104.0 2023-09-19
Enamine
EN300-1850521-2.5g
1-(2-fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid
1871574-09-2
2.5g
$2351.0 2023-09-19

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acidに関する追加情報

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview

1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 1871574-09-2) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.

The structure of 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with a 2-fluoro-6-nitrophenyl group and a carboxylic acid moiety. The presence of the fluoro and nitro groups imparts distinct chemical properties to the molecule, making it an interesting candidate for further investigation. The cyclopropane ring, known for its high reactivity due to its strained structure, adds another layer of complexity to the compound's behavior.

Recent studies have focused on the synthesis and characterization of 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the cyclopropane ring with the desired substituents. This method has been shown to be highly effective in producing the compound with high purity and yield. Additionally, advanced spectroscopic techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized product.

In terms of biological activity, 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid has demonstrated potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary studies have indicated that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. The unique combination of functional groups in the molecule may contribute to its ability to interact with specific protein targets, making it a valuable lead compound for further optimization.

The pharmacological properties of 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid have also been explored. In vitro assays have shown that it exhibits low cytotoxicity towards normal cells while selectively inhibiting cancer cell proliferation. This selective toxicity is a highly desirable trait for potential therapeutic agents, as it can minimize side effects and improve treatment outcomes. Furthermore, preliminary pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a drug candidate.

Clinical applications of 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid are still in the early stages of investigation. However, preclinical studies have provided promising results that warrant further exploration. Researchers are currently focusing on optimizing the compound's structure to enhance its potency and selectivity while maintaining favorable pharmacological properties. Additionally, efforts are underway to develop suitable formulations for in vivo testing and eventual clinical trials.

From a safety perspective, 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid is generally considered safe for laboratory use when proper handling protocols are followed. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials. These assessments typically include toxicology studies to evaluate potential adverse effects on various organ systems.

In conclusion, 1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 1871574-09-2) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its properties and potential uses, paving the way for innovative treatments in various disease areas.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD